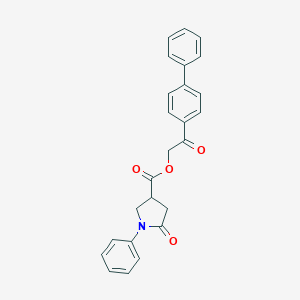![molecular formula C27H22FNO4 B392191 1-(dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392191.png)
1-(dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure and the presence of a fluorophenyl group
Vorbereitungsmethoden
The synthesis of 1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, including the formation of the pentacyclic core and the introduction of the fluorophenyl group. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions and selective functional group transformations. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: A compound with a similar fluorophenyl group but different core structure.
1-Ethynyl-4-fluorobenzene: Another fluorophenyl-containing compound with distinct reactivity and applications.
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A triazine derivative with a fluorophenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C27H22FNO4 |
|---|---|
Molekulargewicht |
443.5g/mol |
IUPAC-Name |
1-(dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C27H22FNO4/c1-32-26(33-2)27-19-9-5-3-7-17(19)21(18-8-4-6-10-20(18)27)22-23(27)25(31)29(24(22)30)16-13-11-15(28)12-14-16/h3-14,21-23,26H,1-2H3 |
InChI-Schlüssel |
DASXGRFLWVXOHQ-UHFFFAOYSA-N |
SMILES |
COC(C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)F)OC |
Kanonische SMILES |
COC(C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-[(6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B392108.png)
![3-Methyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392109.png)
![2-({5-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B392111.png)
![4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392112.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B392113.png)
![2-(4-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392116.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B392120.png)

![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392125.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B392127.png)
![1-(4-ethylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B392128.png)

![2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392130.png)
